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molecular formula C17H11ClF2N2S B8477892 5-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyrimidine CAS No. 558462-77-4

5-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyrimidine

Cat. No. B8477892
M. Wt: 348.8 g/mol
InChI Key: PDMBHYJHTMOMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932271B2

Procedure details

The 5-[(2,5-difluorophenyl)-hydroxymethyl]pyrimidine (111 mg, 0.5 mmol) obtained in Referential Example 12 was dissolved in thionyl chloride (1.0 ml). A catalytic amount of dimethylformamide was added and the resulting mixture was stirred for 16 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane, and the resulting mixture was concentrated further. The residue was dissolved in dimethylformamide (5 ml), followed by the addition of 4-chlorobenzenethiol (108 mg, 0.75 mmol) and potassium carbonate (414 mg, 3.0 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography (hexane:ethyl acetate=4:1) to give a mixture (202 mg) of the title compound and an unidentified compound as an oil.
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Three
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9](O)[C:10]1[CH:11]=[N:12][CH:13]=[N:14][CH:15]=1.CN(C)C=O.[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([SH:29])=[CH:25][CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>S(Cl)(Cl)=O.C(OCC)C>[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][CH:9]([C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])[C:10]2[CH:11]=[N:12][CH:13]=[N:14][CH:15]=2)=[CH:25][CH:24]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
111 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(C=1C=NC=NC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
108 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
414 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added dioxane
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated further
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylformamide (5 ml)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 50° C. for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The resulting mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC(C=1C=NC=NC1)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: CALCULATEDPERCENTYIELD 115.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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